Cas no 1805288-29-2 (2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde)

2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde
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- インチ: 1S/C9H5BrF2N2O/c10-1-8-7(4-15)5(2-13)6(3-14-8)9(11)12/h3-4,9H,1H2
- InChIKey: HGSGLIMEOPLCBF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C=O)=C(C#N)C(C(F)F)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 53.8
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040355-1g |
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde |
1805288-29-2 | 97% | 1g |
$1,579.40 | 2022-04-01 |
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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3. Back matter
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
Introduction to 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1805288-29-2)
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde, identified by its CAS number 1805288-29-2, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered significant attention due to its broad biological activity and synthetic utility. The presence of multiple functional groups, including a bromomethyl moiety, a cyano group, and a difluoromethyl substituent, makes it an invaluable building block for the development of novel molecules.
The bromomethyl group at the 2-position of the pyridine ring introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in constructing more complex scaffolds, enabling chemists to explore diverse structural motifs. The cyano group at the 4-position contributes to the electron-withdrawing nature of the molecule, influencing its electronic properties and reactivity in subsequent synthetic transformations. Additionally, the difluoromethyl group at the 5-position enhances metabolic stability and binding affinity, making it a preferred choice in drug design.
In recent years, this compound has been extensively studied for its potential applications in medicinal chemistry. Its unique structural features have been leveraged in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. For instance, derivatives of 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde have shown promising activity against tyrosine kinases, particularly in preclinical studies. These findings highlight the compound's significance as a lead compound or intermediate in drug discovery pipelines.
The pharmaceutical industry has also explored this compound for its role in developing agrochemicals. The combination of a bromomethyl group and other electron-deficient regions facilitates the creation of potent herbicides and fungicides. Researchers have utilized this scaffold to design molecules that exhibit selective toxicity toward certain pathogens while minimizing environmental impact. Such applications underscore the compound's broad utility beyond traditional pharmaceuticals.
Advances in synthetic methodologies have further expanded the scope of 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde. Modern techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have enabled efficient derivatization of this intermediate. These methods have allowed for rapid access to structurally diverse libraries, accelerating hit identification in high-throughput screening campaigns. The ability to modify multiple functional groups with precision has made this compound an indispensable tool for medicinal chemists.
The biological activity of derivatives derived from 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde has been thoroughly investigated. Studies have demonstrated its potential as an antimicrobial agent, with some derivatives exhibiting efficacy against resistant bacterial strains. Additionally, its structural framework has been incorporated into compounds targeting neurological disorders, including Alzheimer's disease and Parkinson's disease. The ability to fine-tune pharmacokinetic properties through structural modifications has been a key focus in these endeavors.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation strategies to introduce the bromomethyl group followed by nucleophilic addition reactions to install other functional moieties. Recent developments in flow chemistry have also been applied to streamline these processes, reducing reaction times and improving scalability.
In conclusion, 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde (CAS No. 1805288-29-2) is a cornerstone intermediate in modern chemical synthesis. Its unique combination of functional groups and broad applicability make it indispensable for researchers in pharmaceuticals and agrochemicals alike. As new methodologies emerge and our understanding of biological targets deepens, this compound will continue to play a pivotal role in drug discovery and material science innovation.
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